molecular formula C14H16N2O5S B2677707 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid CAS No. 1008262-22-3

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid

Cat. No. B2677707
M. Wt: 324.35
InChI Key: QAKGSPPUDHAFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid (DMTCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a heterocyclic compound that contains both a thiazole ring and a dicarboxylic acid group. DMTCA is a versatile compound that has been used in a variety of applications, ranging from drug synthesis to catalysis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid involves the reaction of 2,4-thiazolidinedione with 2,6-dimethylaniline followed by oxidation and carboxylation.

Starting Materials
2,4-thiazolidinedione, 2,6-dimethylaniline, Sodium hypochlorite, Sodium hydroxide, Carbon dioxide

Reaction
2,4-thiazolidinedione is reacted with 2,6-dimethylaniline in the presence of sodium hypochlorite to form 3-(2,6-dimethylanilino)-2,4-thiazolidinedione., The resulting compound is then oxidized using sodium hypochlorite to form 3-(2,6-dimethylanilino)-2,4-thiazolidinedione-5-carboxylic acid., Finally, the carboxylic acid group is converted to a dicarboxylic acid group through carboxylation using carbon dioxide and sodium hydroxide to yield 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid.

Mechanism Of Action

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid is believed to act as a proton donor, donating a proton to the substrate of the reaction. This proton donation is believed to activate the substrate, allowing it to undergo a reaction. Additionally, 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid can also act as a nucleophile, allowing it to attack other molecules and form new bonds.

Biochemical And Physiological Effects

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used in a variety of biochemical and physiological studies. In these studies, it has been found to have a variety of effects on proteins and enzymes. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to purify the product. Additionally, it may not be suitable for some reactions due to its proton donating and nucleophilic properties.

Future Directions

There are a number of potential future directions for the use of 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid in scientific research and laboratory experiments. For example, it could be used as a catalyst in the synthesis of new drugs, materials, and polymers. Additionally, it could be used in the study of proteins and enzymes, as well as in the study of other biochemical and physiological processes. Finally, it could be used to develop new methods of synthesis and purification of organic compounds.

Scientific Research Applications

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used in a variety of scientific research applications, including catalysis, drug synthesis, and biochemical studies. It has been used as a catalyst in the synthesis of various drugs, including anti-malarial agents and anti-cancer drugs. Additionally, it has been used in the synthesis of various polymers and other materials. In biochemical studies, 3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid has been used to study the effects of various compounds on enzymes and other proteins.

properties

IUPAC Name

3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-7-4-3-5-8(2)10(7)15-14(21)16-9(12(17)18)6-22-11(16)13(19)20/h3-5,9,11H,6H2,1-2H3,(H,15,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGSPPUDHAFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.